molecular formula C25H15Br2NO B14131582 9-(4-benzoylphenyl)-3,6-dibromo-9H-carbazole

9-(4-benzoylphenyl)-3,6-dibromo-9H-carbazole

Cat. No.: B14131582
M. Wt: 505.2 g/mol
InChI Key: LYOLFKAJNRQFEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of carbazole followed by coupling reactions to introduce the phenyl and methanone groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole compounds .

Scientific Research Applications

(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(3,6-Dibromo-9H-carbazol-9-yl)phenyl)(phenyl)methanone stands out due to its specific bromine substitutions, which impart unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and studying complex chemical reactions .

Properties

Molecular Formula

C25H15Br2NO

Molecular Weight

505.2 g/mol

IUPAC Name

[4-(3,6-dibromocarbazol-9-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C25H15Br2NO/c26-18-8-12-23-21(14-18)22-15-19(27)9-13-24(22)28(23)20-10-6-17(7-11-20)25(29)16-4-2-1-3-5-16/h1-15H

InChI Key

LYOLFKAJNRQFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br

Origin of Product

United States

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